molecular formula C26H22ClN3O4S B11664693 N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide

Cat. No.: B11664693
M. Wt: 508.0 g/mol
InChI Key: SCCZJGKZAFSXFU-OGLMXYFKSA-N
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Description

“N-[(4-CHLOROPHENYL)METHYL]-N-(2-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE” is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-CHLOROPHENYL)METHYL]-N-(2-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE” typically involves multiple steps:

    Formation of the Hydrazinecarbonyl Intermediate: This step involves the reaction of a furan-2-carbaldehyde with hydrazine to form the hydrazinecarbonyl intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

    Final Coupling: The final step involves coupling the sulfonamide with 4-chlorobenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups or the sulfonamide moiety, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the sulfonamide group may produce a thiol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the hydrazinecarbonyl moiety may confer additional biological properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The combination of aromatic rings and functional groups may interact with biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of advanced materials. Its structural features may impart desirable properties such as thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism of action of “N-[(4-CHLOROPHENYL)METHYL]-N-(2-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE” would depend on its specific application. In a biological context, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates, while the hydrazinecarbonyl moiety may form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-CHLOROPHENYL)METHYL]-N-(2-{N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE: This compound features a thiophene ring instead of a furan ring, which may alter its chemical and biological properties.

    N-[(4-CHLOROPHENYL)METHYL]-N-(2-{N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE: This compound contains a pyridine ring, potentially enhancing its interaction with biological targets.

Uniqueness

The uniqueness of “N-[(4-CHLOROPHENYL)METHYL]-N-(2-{N’-[(E)-(FURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZENE-1-SULFONAMIDE” lies in its specific combination of functional groups and aromatic rings. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C26H22ClN3O4S

Molecular Weight

508.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C26H22ClN3O4S/c1-19-8-14-23(15-9-19)35(32,33)30(18-20-10-12-21(27)13-11-20)25-7-3-2-6-24(25)26(31)29-28-17-22-5-4-16-34-22/h2-17H,18H2,1H3,(H,29,31)/b28-17+

InChI Key

SCCZJGKZAFSXFU-OGLMXYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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